[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
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Overview
Description
[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a chemical compound with the molecular formula C17H18ClNO4. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a chlorophenyl group, a carbamoyl group, and an ethoxyphenyl group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to target kinases , which play a crucial role in signal transduction pathways within cells, regulating cellular functions such as metabolism, growth, and differentiation.
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets through bond formation, leading to changes in the target molecules.
Biochemical Pathways
Given its potential interaction with kinases , it could influence various signaling pathways within the cell, leading to downstream effects on cellular functions.
Pharmacokinetics
The compound’s molecular weight of 55909 and its logP value of 5.936 suggest that it may have good membrane permeability, which could influence its bioavailability.
Result of Action
Based on its potential interaction with kinases , it could influence various cellular processes, including cell growth, differentiation, and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 4-chlorophenyl isocyanate with 2-(4-ethoxyphenyl)acetic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- [(4-Chlorophenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate
- [(4-Chlorophenyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate
- [(4-Chlorophenyl)carbamoyl]methyl 2-(4-bromophenyl)acetate
Uniqueness
[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-2-23-16-9-3-13(4-10-16)11-18(22)24-12-17(21)20-15-7-5-14(19)6-8-15/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYXUUASFSSVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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